molecular formula C14H14N4OS B2473293 1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one CAS No. 327103-33-3

1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B2473293
CAS RN: 327103-33-3
M. Wt: 286.35
InChI Key: VVUPYEWYOJLKBG-UHFFFAOYSA-N
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Description

1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one, also known as MTX-211, is a novel compound with potential applications in the field of medicinal chemistry. This compound belongs to the family of thiazole-containing heterocycles and has been synthesized using various methods.

Scientific Research Applications

1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has shown promising results in various scientific research applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of drug-resistant cancer cells and induce apoptosis. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, it has been reported to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death. This compound has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of inflammatory diseases. In addition, this compound has been shown to inhibit the growth of drug-resistant cancer cells, making it a potential candidate for the treatment of drug-resistant cancers.

Advantages and Limitations for Lab Experiments

1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has several advantages for lab experiments. It is a novel compound with potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a multi-step process that requires careful optimization to obtain high yields and purity. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one. One direction is to further investigate the mechanism of action of this compound to better understand its anticancer activity. Another direction is to optimize the synthesis of this compound to improve its yield and purity. Additionally, future research can focus on the development of drug delivery systems for this compound to improve its efficacy and reduce its toxicity. Overall, this compound has shown promising results in various scientific research applications, and further research is needed to fully explore its potential in the field of medicinal chemistry.
In conclusion, this compound is a novel compound with potential applications in the field of medicinal chemistry. The synthesis of this compound is a multi-step process that requires careful optimization to obtain high yields and purity. This compound has shown promising results in various scientific research applications, including anticancer, anti-inflammatory, and antioxidant activities. The mechanism of action of this compound is not fully understood, and further research is needed to fully explore its potential. Overall, this compound has several advantages for lab experiments, and further research is needed to fully explore its potential in the field of medicinal chemistry.

Synthesis Methods

1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has been synthesized using various methods, including the reaction of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid with thionyl chloride, followed by reaction with ethylenediamine and cyclization with acetic anhydride. Overall, the synthesis of this compound is a multi-step process that requires careful optimization to obtain high yields and purity.

properties

IUPAC Name

1-amino-5-imino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-2-4-9(5-3-8)10-7-20-14(17-10)12-11(19)6-18(16)13(12)15/h2-5,7,15,19H,6,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFGWZPSPJFZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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